2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
Description
Properties
CAS No. |
112307-65-0 |
|---|---|
Molecular Formula |
C12H9N5O6 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
6-methyl-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9N5O6/c1-7-3-2-4-11(13-7)14-12-9(16(20)21)5-8(15(18)19)6-10(12)17(22)23/h2-6H,1H3,(H,13,14) |
InChI Key |
KQWLFMBECZKZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- typically involves the nitration of 2-Pyridinamine, 6-methyl- with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL .
Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may selectively target cancer cells while sparing normal cells. For example, compounds with similar structures demonstrated effective cytotoxicity against human breast cancer cells with IC50 values ranging from 10 to 20 µM .
Analytical Chemistry
Detection and Quantification
Due to its distinct chemical structure, 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- is utilized as a reagent in analytical methods such as high-performance liquid chromatography (HPLC). It aids in the detection of nitroaromatic compounds in environmental samples. A case study demonstrated the successful quantification of this compound in soil samples using HPLC coupled with mass spectrometry (MS), achieving limits of detection (LOD) as low as 0.5 µg/g .
Materials Science
Polymer Chemistry
In materials science, this compound is employed in the synthesis of functionalized polymers. Its ability to form stable complexes with metal ions makes it suitable for creating polymeric materials with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their flame retardancy and thermal stability .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC ~256 µg/mL against E. coli and S. aureus |
| Cytotoxicity Studies | IC50 values: 10-20 µM against breast cancer cells | |
| Analytical Chemistry | Detection and Quantification | LOD ~0.5 µg/g in soil samples via HPLC-MS |
| Materials Science | Synthesis of Functionalized Polymers | Improved flame retardancy and thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A research study published in a peer-reviewed journal investigated the antimicrobial efficacy of various nitroaromatic derivatives including 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-. The study concluded that these compounds could serve as potential candidates for developing new antibiotics due to their effectiveness against resistant bacterial strains .
Case Study 2: Environmental Monitoring
Another significant application was highlighted in an environmental chemistry study where the compound was used to monitor nitroaromatic pollutants in contaminated sites. The researchers successfully developed a method for detecting trace levels of this compound in groundwater samples using advanced chromatographic techniques .
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
- CAS Registry Number : 39771-29-4
- Molecular Formula : C₁₁H₇N₅O₆
- Molecular Weight : 305.2 g/mol
- Synonyms: N-(2,4,6-Trinitrophenyl)-2-pyridinamine; N-(2-Pyridyl)picrylamine .
Structural Features :
This compound consists of a pyridine ring substituted with a methyl group at the 6-position and a 2,4,6-trinitrophenyl (picryl) group attached via an amine linkage. The trinitrophenyl moiety contributes to high electron-withdrawing character, influencing reactivity and stability.
Comparison with Structurally Similar Compounds
Compound 1: 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX)
- CAS Number : 38082-89-2
- Molecular Formula : C₁₇H₇N₁₁O₁₆
- Molecular Weight : 649.3 g/mol
- Key Differences :
- Contains two picryl groups (vs. one in the target compound).
- Additional 3,5-dinitro substitutions on the pyridine ring.
- Higher oxygen/nitrogen content enhances explosive performance.
| Property | Target Compound | PYX (Explosive) |
|---|---|---|
| Molecular Weight | 305.2 | 649.3 |
| Nitro Groups | 3 (picryl) | 8 (2 picryl + 6) |
| Detonation Velocity* | Not reported | ~7,200 m/s† |
| Stability | Moderate | High (thermal) |
*Detonation velocity (VoD) for PYX is derived from regressed models based on DFT-calculated total energies .
Functional Implications :
PYX’s higher nitro content and symmetric structure enhance its explosive properties, making it a benchmark insensitive high explosive (IHE). In contrast, the target compound’s simpler structure may limit its energetic output but improve solubility for synthetic applications .
Compound 3: Nitroso-Pyridine Derivatives
- Example : 3-(1-Nitroso-2-pyrrolidinyl)pyridine (CAS 16543-55-8).
- Key Differences: Nitroso (-NO) group replaces trinitrophenyl. Pyrrolidinyl substitution alters steric and electronic profiles.
| Property | Target Compound | Nitroso Derivatives |
|---|---|---|
| Nitrogen Configuration | Trinitro | Nitroso |
| Stability | Moderate | Low (photolytic) |
| Reactivity | Electrophilic | Nucleophilic |
Functional Implications :
Nitroso derivatives are prone to photolytic degradation, limiting their utility in stable formulations. The target compound’s trinitrophenyl group provides superior stability for long-term storage .
Research Findings and Data Tables
Thermochemical Comparisons
| Compound | Total Energy (Hartree)* | Detonation Velocity (m/s) |
|---|---|---|
| Target Compound | -1,250 (estimated) | Not measured |
| PYX | -3,980 | 7,200 |
*Hypothetical values based on regression models .
Biological Activity
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-, also known as a derivative of 2-pyridinamine with a trinitrophenyl substituent, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure which may influence its interaction with biological systems.
Chemical Structure and Properties
- Chemical Formula : C₉H₈N₄O₆
- Molecular Weight : 240.18 g/mol
- IUPAC Name : 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
The presence of the trinitrophenyl group is significant as it may enhance the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that 2-pyridinamine derivatives could possess similar activities. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Cytotoxic Effects
Cytotoxicity assays have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines. For instance, studies have reported that compounds with trinitrophenyl groups exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Cytotoxicity in Cancer Cells : A recent study investigated the effects of a related compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that treatment led to significant apoptosis in these cells, with IC₅₀ values indicating potent activity at low concentrations .
- Antibacterial Activity : Another case study focused on the antibacterial efficacy of pyridine derivatives against resistant strains of E. coli and Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial activity .
The biological activity of 2-pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing nitro groups often act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, leading to mutagenic effects that are particularly detrimental to rapidly dividing cancer cells.
Toxicological Profile
Understanding the toxicological profile is essential for evaluating the safety of any therapeutic agent. Preliminary assessments indicate that while certain derivatives exhibit promising biological activity, they may also present toxicity risks at higher concentrations. The LD₅₀ values for related compounds have been established in animal models, providing a benchmark for safety evaluations .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈N₄O₆ |
| Molecular Weight | 240.18 g/mol |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity (IC₅₀) | Low µM concentrations |
| LD₅₀ (Animal Studies) | Varies by compound structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
